AICAR can be synthesized through several methods. One notable approach involves the use of inosine as a precursor. The synthesis typically involves the following steps:
The molecular formula of AICAR is CHNO. Its structure features:
The three-dimensional conformation of AICAR allows it to mimic adenosine monophosphate (AMP), enabling it to activate AMPK effectively.
AICAR undergoes various chemical reactions within biological systems:
The compound has been shown to affect glucose metabolism significantly, decreasing glucose flux through purine and pyrimidine biosynthetic pathways .
AICAR primarily acts as an AMP mimetic, activating AMPK through an increase in the AMP/ATP ratio within cells. This activation leads to:
Interestingly, some effects of AICAR are independent of AMPK activation, such as its ability to induce apoptosis in certain cancer cells .
AICAR exhibits several physical and chemical properties:
The compound's stability can be influenced by pH levels and ionic strength in solution.
AICAR has numerous scientific applications:
AICAR (5-aminoimidazole-4-carboxamide ribonucleoside), initially termed "acadesine," emerged as a critical pharmacological tool in 1995 when identified as an AMP-activated protein kinase (AMPK) activator. Its discovery stemmed from studies showing that intracellular phosphorylation converts AICAR to ZMP (AICA ribonucleotide), an AMP analog that allosterically activates AMPK by binding its γ-subunit [1] [2]. Early research demonstrated ZMP’s ability to mimic AMP’s effects on rat liver AMPK, albeit with 40–50-fold lower potency [1]. This mechanistic insight established AICAR as a foundational compound for probing AMPK signaling, analogous to phorbol esters in protein kinase C research [1]. Despite widespread use, nomenclature inconsistencies persist, with "AICAR" often erroneously referring to the riboside (AICAr) rather than the active phosphorylated form (ZMP) [1].
AICAR modulates cellular energy homeostasis primarily through ZMP-mediated AMPK activation. AMPK, a heterotrimeric complex (α, β, γ subunits), acts as an energy sensor triggered by increased AMP:ATP ratios. ZMP binding to the γ-subunit induces conformational changes that promote Thr172 phosphorylation by upstream kinases (e.g., LKB1), stabilizing AMPK activation [2] [6]. This activation stimulates ATP-producing catabolic pathways (e.g., glucose uptake, fatty acid oxidation) while inhibiting anabolic processes [6]. Beyond AMPK, ZMP influences AMP-sensitive enzymes independently, including:
Table 1: AMPK-Dependent vs. AMPK-Independent Effects of AICAR
| Tissue | Effect | AMPK Dependency | Validation Model |
|---|---|---|---|
| Skeletal muscle | Increased glucose uptake | Dependent | α2-KO, γ3-KO mice [1] |
| Liver | Reduced gluconeogenesis | Independent | α1/α2-KO mice [1] |
| Adipose tissue | Decreased lipolysis | Dependent | α1-KO mice [1] |
| Whole body | Acute hypoglycemia | Dependent | Muscle-specific α2-KD mice [1] |
AICAR’s applications span six primary biomedical domains:
CAS No.: 13052-09-0
CAS No.: 22868-13-9
CAS No.: 1192-42-3
CAS No.: 126084-10-4
CAS No.: 54954-14-2
CAS No.: 39492-88-1